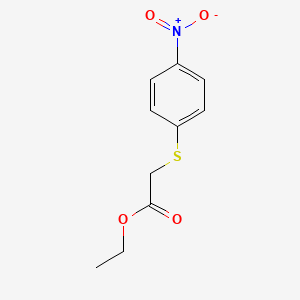

Ethyl 2-(4-nitrophenylthio)acetate

Description

Ethyl 2-(4-nitrophenylthio)acetate (CAS: 75032-27-8) is a sulfur-containing ester featuring a nitro-substituted phenylthio group. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. The compound is synthesized via nucleophilic substitution, typically using ethyl bromoacetate and 4-nitrobenzenethiol under alkaline conditions (e.g., K₂CO₃/acetone) . It has been investigated for applications in pharmaceutical intermediates and chemical biology, particularly as a precursor for enzyme inhibitors and heterocyclic compounds .

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFWJCXCVXSNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-(4-nitrophenylthio)acetate can be synthesized through the reaction of 4-nitrothiophenol with ethyl bromoacetate . The reaction typically employs a base, such as potassium carbonate, and a polar aprotic solvent, like acetonitrile or dimethylformamide. The reaction conditions involve stirring the mixture at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Chemical Reactions Analysis

Ethyl 2-(4-nitrophenylthio)acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.

Scientific Research Applications

Ethyl 2-(4-nitrophenylthio)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug candidates targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrophenylthio)acetate involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Oxygen vs. Sulfur Linkage

Ethyl 2-(4-Nitrophenoxy)acetate (CAS: 6941-80-6)

- Molecular Formula: C₁₀H₁₁NO₅

- Key Features: Replaces the sulfur atom with oxygen, forming a phenoxy linkage.

- Synthesis: Alkylation of p-nitrophenol with ethyl bromoacetate in acetone/K₂CO₃ .

- Structural Insights: Crystal structure (monoclinic, P2₁/c) reveals intermolecular O–H⋯O hydrogen bonds and π-π stacking (centroid distance: ~3.8 Å) .

- Applications: Used in the synthesis of aminophenoxy derivatives for dual glucokinase activators .

Comparison :

Halogen-Substituted Derivatives

Ethyl 2-(4-Chloro-2-nitrophenyl)acetate (CAS: 108274-38-0)

Functional Group Modifications

Ethyl 4-(4-Nitrophenylthio)-3-oxobutanoate

Comparison :

- The β-keto group introduces additional reactivity (e.g., keto-enol tautomerism), enabling cyclization reactions to form heterocycles, unlike the simpler acetate backbone in Ethyl 2-(4-nitrophenylthio)acetate .

Reduced Derivatives

Ethyl 2-(4-Aminophenoxy)acetate

Comparison :

- The amine group enhances solubility in polar solvents and enables conjugation reactions, contrasting with the electron-deficient nitro group in the parent compound .

Biological Activity

Ethyl 2-(4-nitrophenylthio)acetate is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a thioether linkage, which contributes to its reactivity and biological interactions. The presence of the nitro group allows for participation in redox reactions, while the thioether can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as thymidylate synthase (hTS), which is crucial in DNA synthesis and repair. Inhibition of hTS leads to decreased enzyme levels through enhanced proteasomal degradation, making it a potential candidate for cancer therapy .

- Protein Modification : The reactive functional groups allow this compound to modify proteins, potentially altering their function and activity. This property is particularly useful in studies focused on enzyme regulation and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cells by disrupting the equilibrium between hTS dimers and monomers, leading to increased degradation of the enzyme and reduced cell proliferation .

- In vivo Studies : In mouse models, this compound demonstrated superior anticancer activity compared to traditional chemotherapeutics like fluorouracil. This suggests a promising avenue for developing new cancer therapies that target resistant cancer types .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore the effects of various modifications on this compound's activity. The findings revealed:

| Compound | Modification | Anticancer Activity (IC50 µM) | Toxicity (CC50 µM) |

|---|---|---|---|

| E7 | Original | 5.5 | >100 |

| E5 | Modified | 21.5 | >100 |

| E6 | Modified | 29.7 | >100 |

The data indicates that specific modifications can enhance anticancer efficacy while maintaining low toxicity profiles .

Case Studies

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that this compound effectively reduced cell viability in pancreatic and ovarian cancer models, highlighting its potential as a therapeutic agent against drug-resistant cancers .

- Comparative Analysis with Similar Compounds : Comparative studies with related compounds such as Ethyl 2-(4-aminophenylthio)acetate showed that the nitro group significantly enhances biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.